molecular formula C13H13N3O B5772803 N-(4-methylbenzyl)-2-pyrazinecarboxamide

N-(4-methylbenzyl)-2-pyrazinecarboxamide

Cat. No.: B5772803
M. Wt: 227.26 g/mol
InChI Key: NVVMZNMAMDVIFQ-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-2-pyrazinecarboxamide is a pyrazine-derived carboxamide featuring a 4-methylbenzyl substituent on the amide nitrogen. Key steps include activation of the carboxylic acid (e.g., using isobutyl chloroformate) followed by nucleophilic substitution with the amine . Characterization typically involves NMR, IR spectroscopy, and elemental analysis .

Pyrazinecarboxamides are studied for applications in coordination chemistry, antimicrobial activity, and supramolecular assembly .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-2-4-11(5-3-10)8-16-13(17)12-9-14-6-7-15-12/h2-7,9H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMZNMAMDVIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimycobacterial Activity

N-(4-methylbenzyl)-2-pyrazinecarboxamide and its analogues have been investigated for their potential against Mycobacterium tuberculosis. Research indicates that certain substituted pyrazinecarboxamides exhibit significant antimycobacterial properties. For instance, a study highlighted that derivatives with specific substitutions showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against M. tuberculosis .

Table 1: Antimycobacterial Activity of Pyrazinecarboxamides

Compound NameMIC (µg/mL)Active Against
This compoundTBDMycobacterium tuberculosis
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)-pyrazine-2-carboxamide6.25Mycobacterium tuberculosis
5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamideTBDOther mycobacterial strains

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A patent describes the anti-inflammatory properties of aryl pyrazine carboxylic acids and their derivatives, which include this compound. These compounds have demonstrated efficacy in treating conditions like arthritis and dermatological disorders due to their ability to inhibit edema and granuloma tissue formation .

Case Study: Efficacy in Inflammatory Models

In experimental models, this compound exhibited dose-dependent anti-inflammatory effects, with optimal doses ranging from 2-50 mg/kg per day being effective .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. Notably, hybrid compounds combining pyrazine and triazole structures have shown promising results against various cancer cell lines. The molecular modifications in these compounds enhance their metabolic stability and cytotoxicity against malignant cells .

Table 2: Anticancer Activity of Pyrazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung cancer)TBDInduction of apoptosis
Hybrid Pyrazine-Triazole CompoundsMCF-7 (Breast cancer)TBDInhibition of cell proliferation

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of pyrazinecarboxylic acid derivatives with substituted benzylamines. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents on the benzyl ring significantly influence their pharmacological properties .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents : Bromo or chloro groups at the phenyl meta/para positions enable halogen bonding (e.g., Br⋯N distances 2.5–9.4% shorter than van der Waals radii) in mercury(II) complexes, influencing supramolecular assembly .
  • Coordination Chemistry : Pyrazinecarboxamides with pyridyl or flexible alkyl chains (e.g., L1: N,N'-bis(2-pyrazinecarboxamide)-1,4-butane) form 3D metal-organic frameworks with Cu(II) or Hg(II), demonstrating structural tunability .

Key Findings :

  • Antimicrobial Activity : Halogenated derivatives (Br, Cl) exhibit enhanced antimicrobial properties compared to methyl-substituted analogues, likely due to improved membrane penetration and target binding .
  • Thermal Stability : Mercury(II) complexes with N-(3-halophenyl)-2-pyrazinecarboxamide ligands show high thermal stability (>250°C), attributed to strong Hg–N coordination and halogen bonding .

Supramolecular and Coordination Behavior

  • Halogen Bonding : In N-(3-bromophenyl)-2-pyrazinecarboxamide, Br⋯N interactions (energy: -27.86 to -46.15 kJ/mol) compete with Br⋯Br contacts, leading to conformational polymorphism .
  • Metal Coordination: Pyrazinecarboxamides preferentially bind metals (Cu, Hg) through the pyrazine nitrogen syn to the carbonyl, forming tridentate or bridging motifs. For example, [Cu(NPyPzCa)(NO3)(DMSO)] adopts a square-planar geometry .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methylbenzyl)-2-pyrazinecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical protocol involves reacting 2-pyrazinecarboxylic acid derivatives with 4-methylbenzylamine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C, using coupling agents like EDCI/HOBt or DCC. Catalyst choice (e.g., palladium for cross-coupling) and reaction time (6–24 hours) critically affect yield (60–85%) and purity. Post-synthesis purification via column chromatography or recrystallization is recommended, with characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC (>95% purity) .

Q. How can researchers characterize the solubility and stability of this compound for in vitro studies?

  • Methodological Answer : Solubility profiling in solvents (e.g., DMSO, ethanol, water) is essential for biological assays. Stability studies under varying pH (4–9) and temperatures (4–37°C) are conducted using UV-Vis spectroscopy or LC-MS. The compound’s hydrophilic pyrazine and hydrophobic benzyl groups suggest moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO). Degradation kinetics under oxidative conditions (e.g., H2_2O2_2) should be monitored to ensure assay reliability .

Q. What analytical techniques are most reliable for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. X-ray crystallography resolves crystal packing and hydrogen-bonding networks, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}). Thermal stability is assessed via TGA/DSC, revealing decomposition temperatures (>200°C). 1H NMR^1 \text{H NMR} coupling patterns distinguish regioselectivity in substituted pyrazine derivatives .

Advanced Research Questions

Q. How do halogen substituents on the benzyl group influence the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Halogen bonding (X···N) between meta-halogenated benzyl groups and pyrazine rings directs crystal packing. Computational modeling (DFT) and crystallographic data show X···N distances 2.5–9.4% shorter than van der Waals radii, with bonding energies of -27.86 to -46.15 kJ·mol1^{-1}. For example, chloro-substituted analogs exhibit tighter packing than fluoro derivatives, impacting solubility and melting points. Synthon repetitivity aids in designing coordination polymers .

Q. What is the role of this compound in metal coordination chemistry, and how does it affect catalytic or biological activity?

  • Methodological Answer : The pyrazine nitrogen and amide carbonyl act as tridentate ligands for transition metals (e.g., Cu2+^{2+}, Hg2+^{2+}). In [Cu(NPyPzCa)(NO3_3)(DMSO)], the ligand adopts a planar geometry, enhancing redox activity (cyclic voltammetry: E1/2_{1/2} = +0.32 V vs. Ag/AgCl). Coordination modulates biological activity—e.g., Hg(II) complexes show altered cytotoxicity compared to the free ligand. Stability constants (log β) are determined via potentiometric titration .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

  • Methodological Answer : Systematic modification of the benzyl (e.g., electron-withdrawing groups) and pyrazine (e.g., methyl or chloro substituents) moieties is evaluated via in vitro assays (e.g., kinase inhibition). QSAR models using molecular descriptors (ClogP, polar surface area) predict bioavailability. For instance, 5-methylpyrazine analogs exhibit 3-fold higher IC50_{50} values against EGFR than unsubstituted derivatives. MD simulations validate binding modes to biological targets .

Q. What strategies mitigate conflicting data in assessing the antioxidant vs. pro-oxidant behavior of this compound?

  • Methodological Answer : Contradictory results arise from assay conditions (e.g., DCFH-DA vs. ABTS+^+ assays). Controlled studies under defined O2_2 levels (hypoxic vs. normoxic) and ROS scavengers (e.g., NAC) clarify mechanisms. Electrochemical profiling (e.g., redox potentials) correlates with pro-oxidant activity in cancer cells (e.g., HepG2). LC-MS/MS detects oxidative adducts to confirm ROS generation pathways .

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